molecular formula C14H9Cl3N4 B11600019 2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11600019
M. Wt: 339.6 g/mol
InChI Key: RXPYEJVJIALHKJ-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple chlorine atoms, a hydrazinyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Chlorination: Introduction of chlorine atoms to the pyridine ring.

    Hydrazinylation: Addition of the hydrazinyl group through a reaction with hydrazine derivatives.

    Carbonitrile Formation: Introduction of the nitrile group through reactions with cyanogen or related compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and hydrazinylation processes, often using catalysts to increase yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the nitrile group to amines or other derivatives.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H9Cl3N4

Molecular Weight

339.6 g/mol

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H9Cl3N4/c1-8(9-5-3-2-4-6-9)20-21-14-12(16)11(15)10(7-18)13(17)19-14/h2-6H,1H3,(H,19,21)/b20-8+

InChI Key

RXPYEJVJIALHKJ-DNTJNYDQSA-N

Isomeric SMILES

C/C(=N\NC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.